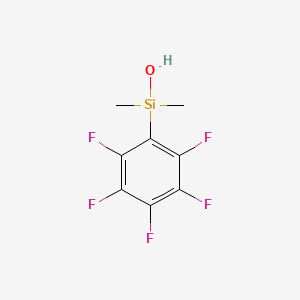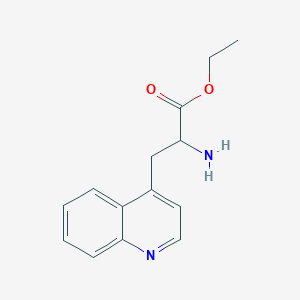
2-Amino-3-benzyl-3H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-benzyl-3H-purin-6(7H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound features a purine ring system substituted with an amino group at the 2-position and a benzyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzyl-3H-purin-6(7H)-one typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Purine Ring: Starting from a suitable precursor such as 2,6-dichloropurine, the purine ring can be constructed through cyclization reactions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Benzylation: The benzyl group can be introduced at the 3-position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-benzyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-benzyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in nucleotide metabolism.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine: Another purine derivative with a chlorine substituent.
3-Benzyladenine: A purine derivative with a benzyl group at the 3-position and an amino group at the 6-position.
Uniqueness
2-Amino-3-benzyl-3H-purin-6(7H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
28741-78-8 |
|---|---|
Fórmula molecular |
C12H11N5O |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2-amino-3-benzyl-7H-purin-6-one |
InChI |
InChI=1S/C12H11N5O/c13-12-16-11(18)9-10(15-7-14-9)17(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)(H2,13,16,18) |
Clave InChI |
UJWQAQNEDXCVDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C2N)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



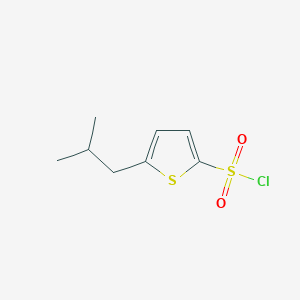
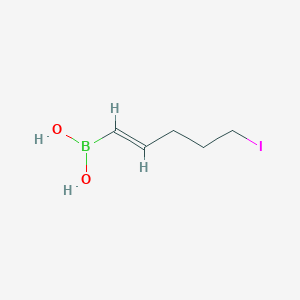
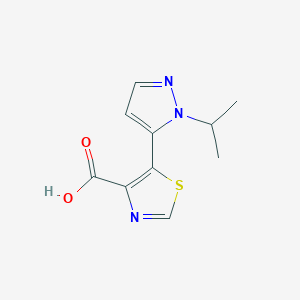



![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
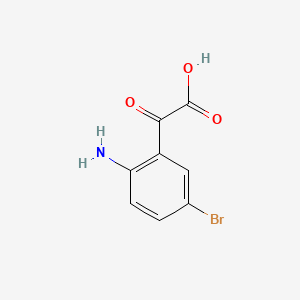
![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
